
(3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid
説明
The compound “(3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid” is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .
Synthesis Analysis
The synthesis of boronic acids often involves the Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The use of organotrifluoroborate salts has been shown to suppress side-products, with the slow release rate of the active boronic acid contributing to the attenuation of these side-products .Molecular Structure Analysis
Geometry optimization for similar compounds has been performed using the DFT/B3LYP method with the 6-311++G(d,p) basis set . This method could potentially be applied to “this compound” for a detailed molecular structure analysis.Chemical Reactions Analysis
Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions . These reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary. They are generally stable, readily prepared, and environmentally benign organoboron reagents . More specific properties for “this compound” are not available in the retrieved data.科学的研究の応用
Organic Synthesis and Molecular Recognition
Glucose Sensing Materials
Boronic acid derivatives, such as amino-3-fluorophenyl boronic acid, have been synthesized for the development of glucose sensing materials. These compounds are designed to operate at physiological pH, offering potential applications in medical diagnostics and monitoring (Sasmita Das et al., 2003).
Catalysis
Boronic acids are used as catalysts in various organic reactions, including highly enantioselective aza-Michael additions. This catalytic activity paves the way for the synthesis of densely functionalized cyclohexanes, demonstrating the role of boronic acids in facilitating reactions with high stereochemical control (T. Hashimoto et al., 2015).
Optical Modulation and Sensing
Phenyl boronic acids have been utilized for the optical modulation of single-walled carbon nanotubes (SWNTs), revealing their potential in the development of sensors. The structure-function relationship of these compounds is crucial for saccharide recognition, indicating their applications in chemical sensing and materials science (B. Mu et al., 2012).
Kinetic Reactivity Studies
Studies on the kinetic reactivity of boronic acids with diols have elucidated their relative reactivities, offering insights into the reaction mechanisms of boronic acid derivatives. This knowledge is essential for designing more effective catalysts and reactants in synthetic chemistry (Eisuke Watanabe et al., 2013).
Bacterial Detection
Boronic acid derivatives have been explored for the detection of bacteria, leveraging their ability to bind to diol groups present on bacterial cell walls. This application demonstrates the potential of boronic acids in developing non-enzymatic methods for rapid bacterial recognition, which is crucial for medical diagnostics and environmental monitoring (Rodtichoti Wannapob et al., 2010).
作用機序
Target of Action
Boronic acids and their derivatives are known to be involved in various biochemical reactions, particularly in the suzuki–miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The mode of action of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon–carbon bond .
Biochemical Pathways
This reaction is a key step in various synthetic processes, contributing to the formation of complex organic compounds .
Pharmacokinetics
It is known that the stability and reactivity of boronic acids and their derivatives can be influenced by various factors, including the presence of other functional groups .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds, contributing to various chemical and pharmaceutical processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound participates, requires specific reaction conditions, including the presence of a palladium catalyst . Additionally, factors such as pH and temperature can affect the stability and reactivity of boronic acids and their derivatives .
将来の方向性
特性
IUPAC Name |
[3-(cyclohexylcarbamoyl)-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c15-11-7-9(6-10(8-11)14(18)19)13(17)16-12-4-2-1-3-5-12/h6-8,12,18-19H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUMHPWTMLPIFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660222 | |
| Record name | [3-(Cyclohexylcarbamoyl)-5-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874219-42-8 | |
| Record name | B-[3-[(Cyclohexylamino)carbonyl]-5-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Cyclohexylcarbamoyl)-5-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




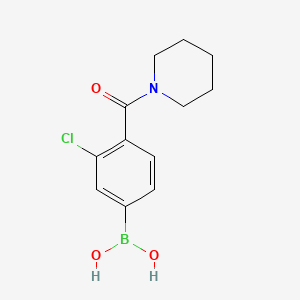
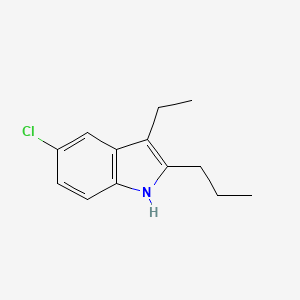

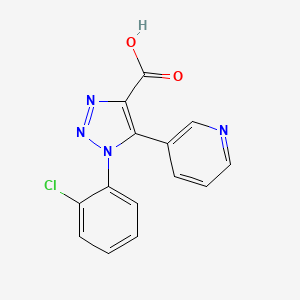

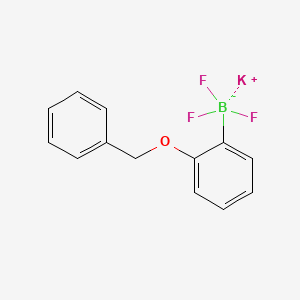
![3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1461710.png)

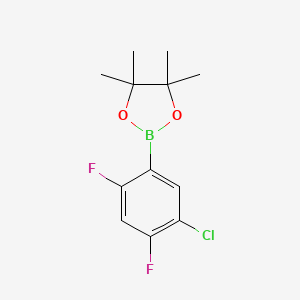
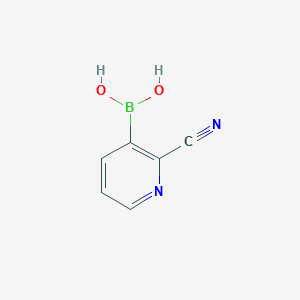
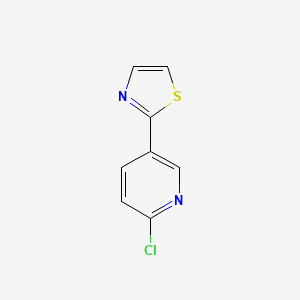
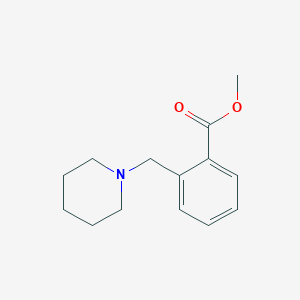
![Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1461719.png)